6-Methoxypyridine-2,3-diamine hydrochloride
Description
Properties
IUPAC Name |
6-methoxypyridine-2,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-10-5-3-2-4(7)6(8)9-5;/h2-3H,7H2,1H3,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMVGFCJROPJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611078 | |
| Record name | 6-Methoxypyridine-2,3-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94166-62-8, 1159824-73-3 | |
| Record name | 2,3-Pyridinediamine, 6-methoxy-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94166-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxypyridine-2,3-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-2,3-diamine hydrochloride typically involves the reduction of 6-methoxy-3-nitropyridin-2-amine. This reduction can be achieved catalytically using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The resulting 6-methoxypyridine-2,3-diamine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under inert atmosphere at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypyridine-2,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced further to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Organic Synthesis : 6-Methoxypyridine-2,3-diamine hydrochloride serves as a critical intermediate in the synthesis of various organic compounds. Its structure allows for multiple chemical transformations, making it a versatile reagent in organic chemistry.
- Coordination Chemistry : The compound can form complexes with metal ions, which is essential for catalysis and understanding reaction mechanisms. This property enhances its utility in developing new catalytic processes.
2. Biology
- Biochemical Assays : It is utilized as a reagent in molecular biology experiments and biochemical assays due to its ability to interact with specific enzymes and receptors.
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against resistant bacterial strains. For instance, studies indicate that it inhibits bacterial cell wall synthesis, leading to effective antibacterial action.
- Anticancer Potential : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as therapeutic agents in oncology.
Case Studies
1. Antimicrobial Efficacy
A study highlighted the effectiveness of 6-Methoxypyridine-2,3-diamine derivatives against multi-drug resistant bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis, showcasing its potential as a new class of antibiotics.
2. Cancer Cell Apoptosis
In laboratory experiments, certain derivatives were found to induce apoptosis in various cancer cell lines. The studies indicated that these compounds activate intrinsic apoptotic pathways, which could be leveraged for cancer therapies.
Mechanism of Action
The mechanism of action of 6-Methoxypyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Key Substituents | Primary Application | Hazards (GHS) |
|---|---|---|---|---|---|
| 6-Methoxypyridine-2,3-diamine HCl | 94166-62-8 | C₆H₁₁Cl₂N₃O | -OCH₃, -NH₂ (2,3) | Hair dyes | H302, H315, H319, H335 |
| 4-Methoxytoluene-2,5-diamine HCl | 56496-88-9 | C₈H₁₃ClN₂O | -OCH₃, -CH₃, -NH₂ (2,5) | Hair dyes | Similar to above |
| 6-Methoxy-N2-methylpyridine-2,3-diamine HCl | 83732-72-3 | C₇H₁₃Cl₂N₃O | -OCH₃, -NH₂, -NHCH₃ | Hair dyes (HC Blue 7) | Not specified |
| 6-Chloro-2,3-dimethoxypyridine | N/A | C₇H₈ClNO₂ | -Cl, -OCH₃ (2,3) | Synthetic intermediate | Not classified |
| Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate HCl | 1909336-84-0 | C₁₁H₁₇Cl₂N₃O₂ | -COOCH₃, -CH₂NHCH₃ | Pharmaceutical synthesis | Not specified |
Research Findings and Implications
- Reactivity : The diamine groups in 6-Methoxypyridine-2,3-diamine enable rapid cyclization (e.g., imidazo[4,5-b]pyridine formation), whereas chloro or methoxy substituents in analogues favor electrophilic reactions .
- Safety: Diamine derivatives generally exhibit higher toxicity (oral, dermal) compared to non-amine pyridines, necessitating stringent handling protocols .
- Market Trends : Cosmetic derivatives dominate commercial use, while halogenated or ester-functionalized pyridines are niche intermediates in drug discovery .
Biological Activity
6-Methoxypyridine-2,3-diamine hydrochloride is a pyridine derivative that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This compound, characterized by its methoxy and amino functional groups, is primarily utilized as a precursor in hair dye formulations. However, its biological properties extend beyond cosmetic applications, warranting a comprehensive examination of its pharmacological potential and safety profile.
- Molecular Formula : C₇H₁₁N₃O·2HCl
- Molecular Weight : Approximately 226.11 g/mol
- Appearance : Fine grey-violet powder
Toxicity Profile
The acute toxicity of this compound has been evaluated in various studies. The median lethal doses (LD50) reported in rodent models range from 650 to 813 mg/kg, indicating moderate acute toxicity upon ingestion. Furthermore, the compound has been associated with allergic skin reactions in sensitive individuals, highlighting the need for caution in its use.
Antiproliferative Activity
Recent research has explored the antiproliferative effects of various pyridine derivatives, including this compound. In vitro studies employing the MTT assay have shown that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as HCT-116 (colon carcinoma), HepG-2 (liver carcinoma), and MCF-7 (breast carcinoma). For instance, compounds structurally related to 6-Methoxypyridine demonstrated selective activity against liver and colon cancer types while showing less efficacy against breast cancer cells .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 6-Methoxypyridine-2,3-diamine | HCT-116 | 15.5 | Moderate |
| 6-Methoxypyridine-2,3-diamine | HepG-2 | 12.8 | Strong |
| 6-Methoxypyridine-2,3-diamine | MCF-7 | >50 | Low |
The mechanism by which 6-Methoxypyridine derivatives exert their antiproliferative effects appears to involve interactions with cellular pathways critical for cancer cell survival. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in tumor growth and proliferation . Notably, the structure-activity relationship indicates that modifications to the pyridine ring can enhance or diminish biological activity.
Case Studies
Several case studies have highlighted the pharmacological potential of pyridine derivatives similar to 6-Methoxypyridine:
- Anticancer Studies : A study involving a series of substituted pyridines demonstrated that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The findings suggest that further exploration of structural variants could yield more potent anticancer agents .
- Allergenicity Evaluation : In a toxicological assessment conducted by the Scientific Committee on Consumer Products (SCCP), it was noted that exposure to hair dye formulations containing this compound could elicit allergic reactions in sensitized individuals. The study emphasized the importance of evaluating potential allergenic properties during product formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
